N-(2-chloroethyl)-N-isopropylaniline
Description
N-(2-Chloroethyl)-N-isopropylaniline is a tertiary amine derivative synthesized through a two-step process. Initially, N-isopropylaniline reacts with 2-chloroethanol to form N-(2-hydroxyethyl)-N-isopropylaniline, which is subsequently chlorinated using thionyl chloride (SOCl₂) to yield the final product . The compound is characterized as a colorless liquid with a boiling point of 117–118°C at 4 torr. Structural confirmation is achieved via ¹H-NMR and gas chromatography/mass spectrometry (GC-MS), which verify the presence of two methylene groups .
The chloroethyl moiety confers alkylating properties, making it relevant in pharmaceutical and agrochemical intermediates.
Properties
CAS No. |
25012-17-3 |
|---|---|
Molecular Formula |
C11H16ClN |
Molecular Weight |
197.70 g/mol |
IUPAC Name |
N-(2-chloroethyl)-N-propan-2-ylaniline |
InChI |
InChI=1S/C11H16ClN/c1-10(2)13(9-8-12)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
InChI Key |
RJDJASMQFMVGIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCCl)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Physicochemical Properties
The table below compares N-(2-chloroethyl)-N-isopropylaniline with key analogs:
Functional Differences
- Alkylating Efficiency: The bis-chloroethyl derivative exhibits stronger DNA cross-linking than the mono-chloroethyl compound due to dual reactive sites.
- Solubility: The cyanoethyl analog has enhanced water solubility compared to hydrophobic chloroethyl derivatives.
- Therapeutic Potential: Chloroethylnitrosoureas (e.g., lomustine) are used in chemotherapy, whereas this compound remains an intermediate without direct clinical application .
Preparation Methods
Reaction Mechanism and Reagents
Direct alkylation involves the nucleophilic substitution of N-isopropylaniline with a chloroethylating agent. The amine’s lone pair attacks the electrophilic carbon in 1-chloro-2-iodoethane or 1-bromo-2-chloroethane, displacing the halide to form the desired product. Steric hindrance from the isopropyl group necessitates vigorous conditions, such as elevated temperatures (80–120°C) and polar aprotic solvents (e.g., dimethylformamide or acetonitrile). Catalysts like potassium iodide may enhance reactivity by generating a more reactive iodo intermediate in situ.
Table 1: Representative Conditions for Direct Alkylation
| Chloroethylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1-Chloro-2-iodoethane | DMF | 100 | 12 | 62–68 |
| 1-Bromo-2-chloroethane | Acetonitrile | 80 | 24 | 55–60 |
Challenges and Side Reactions
Competing elimination reactions may occur, producing vinyl chloride byproducts. For example, using 1-chloro-2-iodoethane at temperatures exceeding 110°C led to 15–20% elimination. Additionally, over-alkylation to quaternary ammonium salts is a risk, particularly with excess alkylating agent. Purification via fractional distillation or column chromatography is often required to isolate the tertiary amine.
Two-Step Synthesis via Hydroxyethyl Intermediate
Step 1: Alkylation with Ethylene Oxide
N-Isopropylaniline reacts with ethylene oxide under basic conditions (e.g., sodium hydroxide) to form N-(2-hydroxyethyl)-N-isopropylaniline. The reaction proceeds via nucleophilic ring-opening of the epoxide, favored by polar solvents like ethanol or water at 50–70°C.
Table 2: Ethylene Oxide Alkylation Parameters
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | NaOH | 60 | 6 | 85–90 |
| Water | KOH | 70 | 8 | 80–85 |
Step 2: Chlorination of the Hydroxyethyl Group
The hydroxyl group in the intermediate is replaced with chlorine using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). SOCl₂ is preferred due to its gaseous byproducts (SO₂, HCl), which simplify purification. Reactions are typically conducted under reflux in anhydrous dichloromethane or toluene.
Table 3: Chlorination Reaction Conditions
| Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| SOCl₂ | Dichloromethane | 40 | 3 | 90–95 |
| PCl₃ | Toluene | 60 | 5 | 80–85 |
Comparative Analysis of Methods
Efficiency and Scalability
-
Direct Alkylation : Lower yields (55–68%) and longer reaction times (12–24 h) due to steric hindrance. Suitable for small-scale synthesis.
-
Two-Step Method : Higher overall yields (72–86%) and scalability. The hydroxyethyl intermediate is stable and easily purified, making this route industrially viable.
Q & A
How can researchers optimize the synthesis of N-(2-chloroethyl)-N-isopropylaniline to maximize yield and purity?
Answer:
The synthesis involves two key steps: (1) reacting N-isopropylaniline with 2-chloroethanol to form N-(2-hydroxyethyl)-N-isopropylaniline, followed by (2) chlorination using thionyl chloride (SOCl₂). To optimize yield:
- Use anhydrous conditions to prevent hydrolysis of intermediates.
- Purify intermediates via fractional distillation (e.g., the hydroxyethyl intermediate has distinct boiling points).
- Confirm complete chlorination via thin-layer chromatography (TLC) or gas chromatography (GC).
- Characterize the final product using ¹H-NMR (to identify methylene protons at δ 3.5–4.0 ppm) and GC/MS for molecular ion confirmation (expected m/z ≈ 163.7 for [M]⁺) .
What analytical techniques are most reliable for confirming the structure of this compound?
Answer:
- ¹H-NMR Spectroscopy : Identifies methylene groups (CH₂Cl and CH₂N) with splitting patterns reflecting coupling with adjacent protons. For example, the ethylenic protons adjacent to chlorine show deshielding (δ ~3.6–3.8 ppm) .
- GC/MS : Provides molecular weight confirmation (C₈H₁₈ClN, exact mass 163.11 g/mol) and fragmentation patterns (e.g., loss of Cl⁻ or isopropyl groups).
- Elemental Analysis : Validates C, H, N, and Cl percentages (±0.3% tolerance).
- Boiling Point Verification : The product boils at 117–118°C under reduced pressure (4 torr) .
How do α-substituents influence the reaction kinetics of nucleophilic displacement in chloroacetanilide derivatives?
Answer:
- Experimental Design : Compare reaction rates of this compound with analogs (e.g., N-ethyl or N-propyl derivatives) under identical conditions (solvent, temperature).
- Kinetic Analysis : Use UV-Vis spectroscopy or HPLC to monitor displacement reactions (e.g., with thiosulfate or hydroxide ions). Calculate rate constants (k) and activation parameters (ΔH‡, ΔS‡).
- Steric vs. Electronic Effects : Bulky isopropyl groups may slow reactions due to steric hindrance, while electron-withdrawing substituents (e.g., Cl) can stabilize transition states. Data from similar studies show rate reductions of 20–40% for branched alkyl chains .
What computational methods can predict the reactivity of this compound in nucleophilic reactions?
Answer:
- Density Functional Theory (DFT) : Model the transition state of SN2 reactions to assess energy barriers. For example, compare Cl⁻ departure in N-(2-chloroethyl) derivatives with varying substituents.
- Molecular Dynamics (MD) Simulations : Study solvent effects (e.g., polar aprotic vs. protic solvents) on reaction pathways.
- QSPR Models : Correlate molecular descriptors (e.g., Hammett σ, Taft steric parameters) with experimental rate constants. Recent studies on chloroacetanilides achieved R² > 0.85 for such correlations .
How can researchers resolve discrepancies in reported reaction rates for chloroacetanilide derivatives under varying conditions?
Answer:
- Controlled Replication : Standardize solvent purity, temperature (±0.1°C), and reactant concentrations.
- Arrhenius Analysis : Plot ln(k) vs. 1/T to identify outliers in activation energy.
- Solvent Isotope Effects : Compare reaction rates in H₂O vs. D₂O to probe proton-transfer steps.
- Cross-Validation : Use multiple analytical methods (e.g., GC, NMR, conductivity) to confirm kinetic data. For example, conflicting rates in basic vs. acidic media may arise from competing elimination pathways .
What are the key safety considerations when handling this compound in laboratory settings?
Answer:
- Toxicity : Related anilines (e.g., N-isopropylaniline) exhibit hematotoxic effects, including methemoglobinemia. Use PPE (gloves, goggles, lab coats) and work in a fume hood .
- Spill Management : Neutralize spills with sodium bicarbonate or vermiculite; avoid direct contact.
- Waste Disposal : Collect chlorinated waste in sealed containers for incineration (≥1200°C) to prevent dioxin formation.
- Storage : Keep under nitrogen in amber glass to prevent light-induced degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
